molecular formula C16H22Cl2O3 B167806 2,4-D 2-Ethylhexyl ester CAS No. 1928-43-4

2,4-D 2-Ethylhexyl ester

Cat. No.: B167806
CAS No.: 1928-43-4
M. Wt: 333.2 g/mol
InChI Key: QZSFJRIWRPJUOH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,4-D 2-Ethylhexyl ester, also known as 2,4-D-2-ethylhexyl, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds that act as a selective herbicide . The primary targets of this compound are broad-leaved weeds . It functions by disrupting the normal growth processes of these plants .

Mode of Action

The compound works by mimicking the action of a plant hormone called auxin . Auxins are plant hormones that regulate growth and coordinate various developmental processes . When this compound is absorbed by the plant, it increases cell wall plasticity, biosynthesis, and the production of ethylene . These alterations are believed to increase cell division beyond supportable levels and damage vascular tissues .

Biochemical Pathways

The biochemical pathway affected by this compound involves the disruption of normal auxin activity . The compound interferes with the plant’s growth hormones, leading to uncontrolled cell division and growth . This rapid, uncontrolled growth eventually leads to the death of the plant .

Pharmacokinetics

The compound is highly soluble in water and volatile . It has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions . All varieties of the compound rapidly degrade to 2,4-D acid in less than 2.9 days .

Result of Action

The result of the action of this compound is the death of the targeted broad-leaved weeds . The compound causes an increase in cell division beyond supportable levels, which damages the plant’s vascular tissues and eventually leads to the plant’s death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It is used in many sites, including food and non-food crops, fallow land, rights-of-way, feed crops, agricultural drainage, commercial fisheries, lakes, reservoirs, streams, swamps, waste disposal systems, forestry, residential lawns, and many others . The compound is also used in different climatic conditions and can be applied in various ways depending on the specific requirements of the site .

Biochemical Analysis

Biochemical Properties

2,4-D 2-Ethylhexyl ester functions as a broad-spectrum herbicide. The mechanism of action is believed to be an increase in cell wall plasticity, biosynthesis, and the production of ethylene . These alterations are believed to increase cell division beyond supportable levels and to damage vascular tissues .

Cellular Effects

This compound, a synthetic auxin herbicide, causes disruption of plant hormone responses . It has been reported to cause effects such as tachypnea, tachycardia, vomiting, leukocytosis, liver and kidney congestion in fatal cases, metabolic acidosis, and neurological effects characterized by sensory and motor abnormalities . Overexposure to 2,4-D may cause coughing, burning, dizziness or temporary loss of muscle coordination .

Molecular Mechanism

The molecular mechanism of this compound involves the disruption of plant hormone responses. Endogenous auxins are plant hormones and 2,4-D, a synthetic auxin herbicide, causes disruption of these hormone responses . Once applied, ester formulations quickly penetrate into the leaf surface (cuticle) and are converted to the acid .

Temporal Effects in Laboratory Settings

The selection of this compound for immediate application is based on economic and technical decisions, since all the varieties rapidly degrade to 2,4-D acid in less than 2.9 days .

Dosage Effects in Animal Models

Up to 20% depressed body weight gain was observed in female rats receiving 2,4-D from the diet for 2 years at 75 mg/kg/day .

Metabolic Pathways

A detailed biochemical study revealed an initial hydrolytic pathway of degradation for this compound followed by the assimilation of hydrolyzed phthalic acid and 2-ethylhexanol to TCA cycle intermediates .

Transport and Distribution

This compound is absorbed through roots and increases biosynthesis and production of ethylene causing uncontrolled cell division and so damages vascular tissue .

Subcellular Localization

Given its role as a herbicide and its mechanism of action, it can be inferred that it likely interacts with plant cells at the level of the cell wall and possibly intracellularly where it disrupts normal cell function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-D 2-Ethylhexyl ester is synthesized by reacting 2,4-dichlorophenoxyacetic acid with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst to facilitate esterification . The general reaction can be represented as follows:

2,4-Dichlorophenoxyacetic acid+2-Ethylhexanol2,4-D 2-Ethylhexyl ester+Water\text{2,4-Dichlorophenoxyacetic acid} + \text{2-Ethylhexanol} \rightarrow \text{this compound} + \text{Water} 2,4-Dichlorophenoxyacetic acid+2-Ethylhexanol→2,4-D 2-Ethylhexyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes using reactors designed for optimal mixing and temperature control. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . The ester is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-D 2-Ethylhexyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-ethylhexanol.

    Oxidation: Corresponding carboxylic acids and other oxidation products.

Comparison with Similar Compounds

2,4-D 2-Ethylhexyl ester is compared with other similar compounds, such as:

  • 2,4-D Butoxyethyl ester
  • 2,4-D Isopropyl ester
  • 2,4-D Methyl ester
  • 2,4-D Propylene glycol butyl ether ester

Uniqueness

This compound is unique due to its specific ester group, which influences its absorption, translocation, and efficacy in controlling broadleaf weeds . Compared to other esters, it offers a balance between efficacy and volatility, making it suitable for various applications .

Properties

IUPAC Name

2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate
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InChI

InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3
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InChI Key

QZSFJRIWRPJUOH-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C16H22Cl2O3
Record name 2,4-D 2-ETHYLHEXYL ESTER
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DSSTOX Substance ID

DTXSID4034235
Record name 2,4-D 2-EHE
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Molecular Weight

333.2 g/mol
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Physical Description

Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline]
Record name 2,4-D 2-ETHYLHEXYL ESTER
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Record name 2,4-D 2-Ethylhexyl ester
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Boiling Point

>300 °C (decomp)
Record name 2,4-D 2-ETHYLHEXYL ESTER
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Flash Point

171 °C (Cleveland open cup)
Record name 2,4-D 2-ETHYLHEXYL ESTER
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Solubility

In water, 0.086 mg/L at 25 °C
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Density

1.148 at 20 °C
Record name 2,4-D 2-ETHYLHEXYL ESTER
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Vapor Pressure

0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated)
Record name 2,4-D 2-Ethylhexyl ester
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Color/Form

Golden yellow, non viscous liquid

CAS No.

1928-43-4
Record name 2,4-D 2-ETHYLHEXYL ESTER
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Record name 2-Ethylhexyl (2,4-dichlorophenoxy)acetate
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Melting Point

<-37 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester (2,4-D 2-Ethylhexyl ester) interact with its target and what are the downstream effects?

A: this compound, like other forms of 2,4-D, is a synthetic auxin herbicide. While the exact mechanism of action is not fully understood, it is believed to disrupt plant growth by mimicking the plant hormone auxin. This leads to uncontrolled, abnormal growth in susceptible plants, ultimately resulting in their death. []

Q2: What is the structural characterization of this compound?

A2: Although specific spectroscopic data is not provided in the research papers, the molecular formula for this compound is C16H22Cl2O3, and its molecular weight is 333.26 g/mol.

Q3: How does the formulation of 2,4-D affect its dissipation in soil?

A: Studies have shown that the formulation of 2,4-D, whether as the dimethylamine salt or the 2-ethylhexyl ester, has minimal impact on its dissipation rate in soil. This is because both forms are rapidly converted to the same anionic form in the soil environment. []

Q4: Are there any concerns about this compound desorption during air sampling?

A: Yes, research has shown that this compound can desorb from atmospheric particulates during high-volume air sampling. This can lead to an underestimation of the particulate fraction and highlights the importance of considering potential desorption when interpreting air monitoring data. []

Q5: Is this compound more or less toxic compared to other forms of 2,4-D?

A: Studies in rats and dogs have demonstrated that 2,4-D acid, 2,4-D dimethylamine salt, and this compound exhibit comparable toxicity profiles. These findings suggest that the different forms of 2,4-D pose similar toxicological risks. [, , ]

Q6: Have any bacterial strains shown potential in mitigating herbicidal stress caused by this compound in plants?

A: Research indicates that the bacterial strain Pseudomonas avellanae 6CH2 exhibits resistance to this compound and possesses anti-stress properties. Studies demonstrate that this strain can help mitigate the negative effects of the herbicide on wheat plants, promoting chlorophyll production and reducing proline accumulation, which are indicators of stress response in plants. []

Q7: What is the prevalence of this compound in residential environments?

A: A study in North Carolina found this compound to be present in household dust, along with other pesticides. This highlights the potential for human exposure to this herbicide even in residential settings. []

Q8: Are there any known alternatives or substitutes for this compound?

A8: The provided research papers do not focus on comparing this compound with alternative herbicides. Information on alternatives would require consulting additional resources. [1-9]

Q9: What are the implications of the high within-worker variability in exposure to this compound observed in applicator studies?

A: The high within-worker variability suggests that individual work practices and behaviors play a significant role in determining exposure levels. This underscores the need for effective personal protective equipment and training programs to minimize exposure among applicators. []

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